molecular formula C26H21NO3 B5454935 2-{2-[4-(benzyloxy)phenyl]vinyl}-8-quinolinyl acetate

2-{2-[4-(benzyloxy)phenyl]vinyl}-8-quinolinyl acetate

Cat. No.: B5454935
M. Wt: 395.4 g/mol
InChI Key: OFRFWQFBYRVSGD-GXDHUFHOSA-N
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Description

“2-{2-[4-(benzyloxy)phenyl]vinyl}-8-quinolinyl acetate” is a complex organic compound. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a benzyl group (C6H5CH2-) and an acetate group (CH3COO-). The presence of these functional groups can influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoline ring system is planar, which could contribute to the compound’s aromaticity and stability. The benzyl and acetate groups could add steric bulk and influence the compound’s overall shape and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The quinoline ring might undergo electrophilic substitution reactions, while the benzyl and acetate groups could participate in various reactions depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Properties

IUPAC Name

[2-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]quinolin-8-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO3/c1-19(28)30-25-9-5-8-22-13-15-23(27-26(22)25)14-10-20-11-16-24(17-12-20)29-18-21-6-3-2-4-7-21/h2-17H,18H2,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRFWQFBYRVSGD-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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